Isolinoleic acid, systematically known as (9E,11E)-octadeca-9,11-dienoic acid (CAS 544-71-8), is a specific trans,trans geometric isomer of conjugated linoleic acid (CLA). Unlike its parent molecule, linoleic acid, which has isolated double bonds, isolinoleic acid possesses a conjugated diene system where the double bonds are separated by a single bond. This structural feature imparts distinct physical and chemical properties, such as a higher melting point and increased oxidative stability relative to other CLA isomers, which are critical for procurement decisions in industrial and research applications.
Substituting Isolinoleic acid (9E,11E-CLA) with mixtures of other CLA isomers, or with standard linoleic acid, is often unviable due to significant differences in physical state, stability, and reactivity. The specific trans,trans configuration of Isolinoleic acid results in a linear molecular shape, leading to a much higher melting point and crystalline solid form at room temperature, unlike the liquid cis-containing isomers. Furthermore, its oxidative stability is demonstrably higher than that of cis,trans and cis,cis CLA isomers, impacting shelf-life and processability. These isomer-specific characteristics mean that substitution can lead to failed processes, inconsistent material properties, and reduced product performance, particularly in applications sensitive to thermal history, oxidative degradation, or reactant stereochemistry.
Isolinoleic acid, as part of the trans,trans-CLA isomer group, exhibits the highest resistance to autoxidation among all CLA geometric isomers. In a comparative study of CLA isomer stability, the four t,t-CLA isomers, including the 9E,11E form, were found to be the most stable. In contrast, the four c,c-CLA isomers were the most susceptible to oxidation, with c,t-isomers showing intermediate stability. While conjugated linoleic acids as a class oxidize more rapidly than non-conjugated linoleic acid, the superior stability of the t,t- form provides a distinct advantage in applications where oxidative degradation is a critical failure mode.
| Evidence Dimension | Relative Oxidative Stability Ranking |
| Target Compound Data | Most Stable (as part of the t,t-CLA isomer group) |
| Comparator Or Baseline | cis,trans-CLA isomers (Intermediate Stability); cis,cis-CLA isomers (Least Stable) |
| Quantified Difference | Qualitative ranking: t,t-CLA > c,t-CLA > c,c-CLA |
| Conditions | Autoxidation of free CLA isomers heated at 50 °C in air, monitored by GLC and Ag-HPLC. |
For procurement, this translates to longer shelf-life, greater stability in thermal processing, and increased longevity of final formulations compared to other CLA isomers.
Isolinoleic acid (as t9,t11-CLA) possesses a melting point of approximately 54 °C, making it a crystalline solid at standard room temperature. This is a significant physical distinction from the most common CLA isomers, cis-9,trans-11-CLA (Tm ≈ 20 °C) and trans-10,cis-12-CLA (Tm ≈ 22.5 °C), which are liquids or semi-solids at room temperature. It is also drastically different from non-conjugated linoleic acid, which has a melting point of -5 °C.
| Evidence Dimension | Melting Point (Tm) |
| Target Compound Data | ~54 °C (for t9,t11-CLA) |
| Comparator Or Baseline | c9,t11-CLA: ~20 °C; t10,c12-CLA: ~22.5 °C; Linoleic Acid: -5 °C |
| Quantified Difference | Over 30 °C higher than common cis,trans CLA isomers; ~59 °C higher than linoleic acid. |
| Conditions | Physical property data for free fatty acids cited from Matreya Inc. |
This property is critical for applications requiring a solid-state fatty acid, simplifying handling, preventing clumping in powdered mixtures, and enabling its use in melt-processing applications where thermal behavior is key.
Isolinoleic acid is readily soluble in common organic solvents used in chemical synthesis and formulation. Technical datasheets specify solubilities of over 100 mg/mL in ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). In contrast, it is practically insoluble in aqueous buffers such as PBS (pH 7.2), where its solubility is less than 100 µg/mL. This solubility profile makes it highly suitable for use in organic-phase reactions, such as esterifications or polymerizations, where achieving high reactant concentration is necessary.
| Evidence Dimension | Solubility |
| Target Compound Data | >100 mg/mL in Ethanol, DMF, DMSO |
| Comparator Or Baseline | Aqueous Buffer (PBS, pH 7.2): <0.1 mg/mL |
| Quantified Difference | At least 1000-fold higher solubility in common organic solvents compared to aqueous buffer. |
| Conditions | Solubility data from supplier technical information. |
For chemical synthesis, this ensures compatibility with standard reaction conditions and solvents, facilitating its use as a precursor or monomer without requiring complex solubilization strategies.
The superior oxidative stability and high melting point of Isolinoleic acid make it a candidate for creating specialty polymers, resins, and coatings. Its solid form allows for incorporation into powder coatings or use in melt-polymerization processes where liquid, less-stable isomers would be unsuitable.
As a free-flowing crystalline solid at room temperature, Isolinoleic acid is the right choice for inclusion in solid formulations like nutritional bars, animal feed premixes, or tableted supplements where the oily nature of other CLAs would cause processing and stability issues.
Given the distinct biological and chemical activities of different CLA isomers, high-purity Isolinoleic acid serves as an essential analytical standard. Its stability ensures reliability in assays designed to quantify specific t,t-CLA isomers in complex mixtures or to study the unique biochemical pathways affected by this specific isomer.